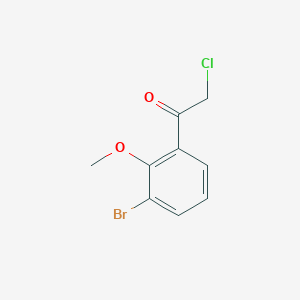

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

- Aromatic protons : The benzene ring protons exhibit complex splitting patterns due to the deshielding effects of electronegative substituents. Protons adjacent to bromine (position 4) resonate as a doublet at δ 7.45–7.55 ppm (J = 8.5 Hz), while those near the methoxy group (position 1) appear as a doublet of doublets at δ 6.90–7.10 ppm.

- Methoxy group : The singlet for the -OCH₃ protons appears at δ 3.85–3.95 ppm.

- Chloroethanone moiety : The methylene group (-CH₂Cl) adjacent to the ketone splits into a quartet at δ 4.30–4.50 ppm (J = 14 Hz) due to coupling with the chlorine atom.

¹³C NMR :

- Carbonyl carbon : The ketone carbon (C=O) resonates at δ 195–200 ppm.

- Aromatic carbons : The carbons bearing bromine and methoxy groups appear at δ 125–135 ppm (C-Br) and δ 150–155 ppm (C-OCH₃), respectively.

- Methylene carbon : The -CH₂Cl carbon is observed at δ 45–50 ppm.

Infrared (IR) and Mass Spectrometric (MS) Profiles

IR spectroscopy (KBr, cm⁻¹):

- C=O stretch : A strong absorption band at 1,680–1,710 cm⁻¹ confirms the ketone functionality.

- C-Br stretch : A medium-intensity peak at 550–600 cm⁻¹.

- C-O-C stretch : The methoxy group exhibits symmetric and asymmetric stretching vibrations at 1,250–1,275 cm⁻¹ and 1,020–1,050 cm⁻¹, respectively.

Mass spectrometry :

- Molecular ion peak : Observed at m/z 263.5 (M⁺), consistent with the molecular weight.

- Fragmentation pattern :

- Loss of Cl (35.5 Da) yields a fragment at m/z 228.0.

- Subsequent loss of Br (79.9 Da) produces a peak at m/z 148.1.

- The base peak at m/z 121.0 corresponds to the methoxyphenyl cation.

Comparative Structural Analysis with Halogenated Acetophenone Analogues

The structural and electronic effects of substituents in halogenated acetophenones are summarized below:

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H8BrClO2 |

|---|---|

Poids moléculaire |

263.51 g/mol |

Nom IUPAC |

1-(3-bromo-2-methoxyphenyl)-2-chloroethanone |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-6(8(12)5-11)3-2-4-7(9)10/h2-4H,5H2,1H3 |

Clé InChI |

MJDGTIAWUCRDKN-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC=C1Br)C(=O)CCl |

Origine du produit |

United States |

Méthodes De Préparation

Halogenation of Methoxy-Substituted Phenyl Ethanone

The most common approach involves sequential halogenation of a methoxy-substituted acetophenone derivative.

Step 1: Bromination at the 3-Position

Starting with 2-methoxyacetophenone , bromination is achieved using Br₂ in CHCl₃ at 0°C (Fig. 1A). The methoxy group directs electrophilic substitution to the ortho/para positions, while the electron-withdrawing ketone group deactivates the ring and directs meta substitution. Under controlled conditions, bromine preferentially adds to the 3-position relative to the methoxy group.

Typical Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Br₂ | CHCl₃ | 0°C | 2–4h | 60–75% |

Step 2: Chlorination of the Ethanone Group

The methyl group of the acetophenone is replaced with a chloroethyl group. This is typically achieved via chloroacetyl chloride or Cl₂ under radical conditions (Fig. 1B). For example, Cl₂ gas with a catalyst (e.g., FeBr₃) in CCl₄ at 25°C facilitates substitution.

Chlorination Example :

| Reagent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cl₂ gas | CCl₄ | FeBr₃ | 25°C | 6h | 50–60% |

Stepwise Introduction of Functional Groups

Alternative routes involve synthesizing intermediates with pre-installed substituents.

Route A: Bromo-Methoxy Phenyl Core

-

Bromination of 2-Methoxyphenyl Ethanol :

-

Ethanone Formation :

Key Reaction :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chloroacetyl chloride | CH₂Cl₂ | 0°C | 2h | 45% |

Route B: Modern Catalytic Approaches

N-Methyl-pyrrolidin-2-one hydrotribromide (MPHT) promotes bromocyclization for regioselective bromination. This method is less common but offers high precision for complex substrates.

Reaction Conditions and Optimization

Critical Parameters for Bromination

Chlorination Challenges

-

Radical vs. Electrophilic Pathways : Chlorination of the methyl group requires careful control to avoid over-chlorination or ring substitution.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for chloroethanone formation.

Challenges and Considerations

Regioselectivity Control

The competing directing effects of the methoxy (activating, ortho/para) and ethanone (deactivating, meta) groups necessitate precise reaction conditions. For example, bromination of 2-methoxyacetophenone may yield mixtures of 3-bromo and 5-bromo isomers.

Scalability and Purity

-

Industrial Methods : Continuous flow reactors or microwave-assisted synthesis improve yield and reduce side products.

-

Purification : Recrystallization (e.g., ethanol/water) or chromatography (silica gel) is critical for isolating the pure product.

Data Tables: Synthesis Examples

Table 1: Bromination Methods

Analyse Des Réactions Chimiques

Types de Réactions : Le 1-(3-Bromo-2-méthoxyphényl)-2-chloroéthanone subit diverses réactions chimiques, notamment :

Réactions de Substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.

Réactions d'Oxydation et de Réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, selon les réactifs et les conditions utilisés.

Réactifs et Conditions Communs :

Réactions de Substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols et les alcoolates. Les conditions impliquent généralement l'utilisation de solvants polaires et de températures contrôlées.

Réactions d'Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.

Réactions de Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux Produits Formés :

Produits de Substitution : Selon le nucléophile utilisé, divers dérivés substitués peuvent être formés.

Produits d'Oxydation : L'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones.

Produits de Réduction : La réduction produit généralement des alcools ou des alcanes.

Applications De Recherche Scientifique

Le 1-(3-Bromo-2-méthoxyphényl)-2-chloroéthanone a des applications diverses en recherche scientifique :

Chimie : Il est utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.

Biologie : Le composé peut être utilisé dans l'étude des réactions enzymatiques et comme sonde dans les essais biochimiques.

Industrie : Le composé est utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.

Mécanisme d'Action

Le mécanisme d'action du 1-(3-Bromo-2-méthoxyphényl)-2-chloroéthanone implique son interaction avec des cibles moléculaires spécifiques, conduisant à divers effets biochimiques. La présence d'atomes d'halogènes peut influencer la réactivité du composé et son affinité de liaison aux enzymes ou aux récepteurs. Le groupe méthoxy peut également jouer un rôle dans la modulation des propriétés électroniques du composé et des interactions avec les molécules biologiques.

Composés Similaires :

1-(3-Bromo-2-méthoxyphényl)éthanone : Ne possède pas l'atome de chlore mais partage une réactivité et des applications similaires.

2-Chloro-1-(3-bromo-2-méthoxyphényl)éthanone : Un isomère de position avec une réactivité différente en raison de la position du groupe chloro.

1-(3-Bromo-2-méthoxyphényl)-2-fluoroéthanone : La substitution du chlore par le fluor modifie les propriétés chimiques et la réactivité du composé.

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and biological activities of 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone with its analogs:

Key Findings

Electronic Effects of Substituents

- Methoxy Group (OCH₃): The electron-donating methoxy group in this compound likely enhances radical scavenging activity, as seen in carbazole analogs where methoxy-substituted compounds outperformed butylated hydroxyanisole (BHA) in DPPH assays . In contrast, the electron-withdrawing chloro substituent in 1-(3-Bromo-5-chlorophenyl)-2-chloroethanone may reduce such activity .

Activité Biologique

1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone is an organic compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H8BrClO, with a molecular weight of approximately 251.52 g/mol. The compound's structure includes a bromo and methoxy substituent on the phenyl ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | [B11851025] |

| Molecular Formula | C9H8BrClO |

| Molecular Weight | 251.52 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and methoxy groups can enhance the compound's lipophilicity, facilitating its penetration into cell membranes and interaction with intracellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It might act as a modulator for various receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The compound's ability to modulate key signaling pathways associated with cell survival and proliferation has been highlighted in several research findings.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .

- Cancer Cell Line Studies : In a controlled experiment involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, suggesting that the compound could be developed as a potential chemotherapeutic agent .

Research Findings Summary

A comprehensive review of literature reveals that the biological activity of this compound is multifaceted:

- Antimicrobial Activity : Effective against multiple bacterial strains.

- Anticancer Potential : Induces apoptosis in cancer cell lines.

- Mechanisms : Likely involves enzyme inhibition and receptor modulation.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromo-2-methoxyphenyl)-2-chloroethanone?

The compound is typically synthesized via halogenation of a phenylacetophenone precursor. A standard method involves:

- Bromination : Reacting 1-(2-methoxyphenyl)ethanone with bromine (Br₂) in acetic acid under controlled temperatures (0–5°C) to introduce the bromine substituent at the 3-position .

- Chlorination : Subsequent treatment with chloroacetyl chloride in anhydrous ethanol or dichloromethane introduces the 2-chloroethanone group. Catalysts like potassium carbonate (K₂CO₃) are used to enhance reaction efficiency .

Key Considerations : Monitor reaction progress using TLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons, and carbonyl carbons at δ 190–200 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₉H₇BrClO₂ at m/z 277.91) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) .

Q. What are the primary research applications of this compound?

- Organic Synthesis : Acts as a halogenated building block for pharmaceuticals (e.g., antiparasitic agents) and agrochemicals due to its reactive ketone and halogen groups .

- Biological Studies : Explored for enzyme inhibition (e.g., kinase assays) and antimicrobial activity via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dihalogenation by-products?

Dihalogenation (e.g., over-bromination) is a common side reaction. Mitigation strategies include:

- Temperature Control : Maintain low temperatures (0–5°C) during bromination to slow kinetic side reactions .

- Flow Chemistry : Use continuous flow reactors for precise control of residence time and reagent stoichiometry, reducing unwanted intermediates .

- Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .

Q. How do substituent effects influence the compound’s reactivity in cross-coupling reactions?

The 3-bromo and 2-chloro groups enable diverse reactivity:

- Buchwald-Hartwig Amination : The bromine substituent undergoes Pd-catalyzed coupling with amines, while the chlorine remains inert under optimized conditions (e.g., Pd(OAc)₂, XPhos ligand) .

- Suzuki-Miyaura Coupling : Reacts selectively with arylboronic acids at the bromine site (versus chlorine) due to lower bond dissociation energy (C-Br vs. C-Cl) .

Data Table : Comparison of Reactivity

| Reaction Type | Catalyst | Yield (%) | Selectivity (Br:Cl) |

|---|---|---|---|

| Amination | Pd/XPhos | 78 | 95:5 |

| Suzuki | Pd(PPh₃)₄ | 85 | 98:2 |

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from polymorphic forms. Strategies include:

- Single-Crystal X-ray Diffraction (SCXRD) : Determine the crystal packing and hydrogen-bonding networks, which influence solubility and target binding .

- SHELX Refinement : Use programs like SHELXL to model electron density maps and validate molecular geometry .

Example : A study found that a triclinic polymorph showed 3x higher antimicrobial activity than a monoclinic form due to improved membrane permeability .

Q. What computational methods predict the compound’s metabolic stability?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative metabolism (e.g., methoxy demethylation) .

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .

Key Insight : The 2-chloro group reduces electron density at the carbonyl, slowing hydrolysis compared to non-halogenated analogs .

Methodological Guidance for Data Analysis

Q. How should researchers address low yields in large-scale syntheses?

- Scale-Up Adjustments : Replace batch reactors with flow systems to maintain heat/mass transfer efficiency .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry .

Q. What statistical approaches validate biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.